ダシカルポール

説明

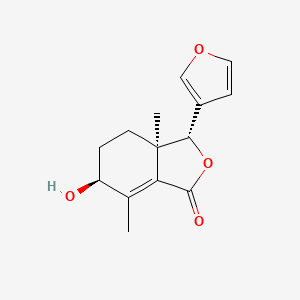

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one is a natural product found in Aspergillus, Melia azedarach, and Dictamnus dasycarpus with data available.

科学的研究の応用

機能性炭水化物の生産

ダシカルポールは、機能性炭水化物の生産に関与しています。 食品業界における機能性炭水化物関連酵素の開発に役割を果たしています {svg_1}.

クエン酸の生産

ダシカルポールは、アスペルギルス・ニガーによるクエン酸の生産を促進することが明らかになっています。 クエン酸は、食品、飲料、医薬品、農業、洗剤、化粧品など、さまざまな産業で使用される重要な農産物です {svg_2}.

天然化合物の応用

ダシカルポールは、幅広い用途を持つ天然化合物です。 既知の製品の新しい用途、新規製品の製造のための新しい方法論、または特定の用途の評価を提供します {svg_3}.

分解されたリモノイドの生物活性

ダシカルポールは、分解されたリモノイドとして、生物活性を示すことが明らかになっています。 より強力な誘導体の全合成または半合成のために検討する優れた構造リードであり、新しいヒットを探索し、その作用機序を解明することを目指しています {svg_4}.

ブラインシュリンプ致死試験(BST)

ダシカルポールは、ブラインシュリンプ致死試験(BST)で使用されています。 それは、センダン属の木の根から単離され、BSTで有意な活性を示しました {svg_5}.

神経保護効果

ダシカルポールは、神経保護効果を持つことが明らかになっています。 それは、センダン属の木の根の樹皮から単離されています {svg_6}.

作用機序

Target of Action

Dasycarpol, also known as 6?-Hydroxyfraxinellone, is a product of microbial transformation of fraxinellone by Aspergillus niger . It shows moderate cytotoxicity against A549 cells , suggesting that its primary targets could be cellular components involved in cell proliferation and survival.

Mode of Action

Its cytotoxic activity suggests that it may interact with its targets to inhibit cell proliferation and induce cell death

Result of Action

Dasycarpol shows moderate cytotoxicity against A549 cells , indicating that it may have potential anti-cancer properties. The molecular and cellular effects of Dasycarpol’s action, such as changes in cell morphology, cell cycle progression, and gene expression, are areas of ongoing research.

生化学分析

Biochemical Properties

Dasycarpol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit moderate cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 20 µg/mL . This interaction suggests that Dasycarpol may inhibit certain cellular processes essential for cancer cell survival. Additionally, Dasycarpol demonstrates neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells at a concentration of 0.1 µM . These interactions highlight the potential of Dasycarpol in modulating biochemical pathways related to cell survival and neuroprotection.

Cellular Effects

Dasycarpol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In A549 lung cancer cells, Dasycarpol induces cytotoxic effects, leading to cell death . This effect is likely mediated through the inhibition of key signaling pathways that promote cell proliferation and survival. In primary cultures of rat cortical cells, Dasycarpol exhibits neuroprotective effects by mitigating glutamate-induced neurotoxicity . This suggests that Dasycarpol may modulate signaling pathways involved in neuronal survival and function.

Molecular Mechanism

The molecular mechanism of Dasycarpol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Dasycarpol’s cytotoxicity against A549 cells is likely due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis . In neuronal cells, Dasycarpol’s neuroprotective effects may be attributed to its capacity to inhibit excitotoxicity induced by glutamate . These molecular interactions underscore the potential of Dasycarpol as a therapeutic agent in cancer and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dasycarpol have been observed to change over time. Dasycarpol exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that Dasycarpol maintains its cytotoxic and neuroprotective activities over extended periods, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of Dasycarpol vary with different dosages in animal models. At low concentrations, Dasycarpol exhibits neuroprotective effects without significant toxicity . At higher doses, Dasycarpol may induce cytotoxic effects, particularly in cancer cells These findings suggest a dose-dependent response, with potential therapeutic benefits at lower doses and cytotoxic effects at higher concentrations

Metabolic Pathways

Dasycarpol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to modulate metabolic flux and metabolite levels, particularly in cancer cells . Dasycarpol’s interaction with metabolic enzymes may contribute to its cytotoxic effects by disrupting essential metabolic processes required for cell survival. Additionally, Dasycarpol’s neuroprotective effects may be mediated through its influence on metabolic pathways involved in neuronal function .

Transport and Distribution

Dasycarpol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In cancer cells, Dasycarpol accumulates in the cytoplasm, where it exerts its cytotoxic effects . In neuronal cells, Dasycarpol is distributed throughout the cytoplasm and may localize to specific subcellular compartments involved in neuroprotection . These distribution patterns highlight the importance of Dasycarpol’s localization in mediating its biological effects.

Subcellular Localization

The subcellular localization of Dasycarpol plays a crucial role in its activity and function. In cancer cells, Dasycarpol localizes to the cytoplasm, where it interacts with key signaling molecules and enzymes . In neuronal cells, Dasycarpol may be directed to specific compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for Dasycarpol’s ability to modulate cellular processes and exert its therapeutic effects.

特性

IUPAC Name |

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。